Deoxyadenosine triphosphate trisodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

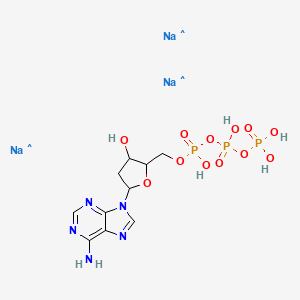

Deoxyadenosine triphosphate trisodium (dATP trisodium; CAS 1927-31-7) is a nucleotide derivative critical for DNA synthesis. Its molecular formula is C10H13N5Na3O12P3·3H2O, with a molecular weight of 611.13 g/mol . This compound exists as a trisodium salt trihydrate, enhancing its solubility in aqueous solutions (up to 75 mM in water) . It serves as a substrate for DNA polymerases and reverse transcriptases, enabling applications in PCR, DNA sequencing, and molecular cloning . Industrially, dATP trisodium is synthesized via microbial systems, such as Saccharomyces cerevisiae, optimized through ATP regeneration and response surface methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate through a series of phosphorylation reactions. One method involves using Saccharomyces cerevisiae to catalyze the reaction, with the addition of chemical effectors to enhance ATP regeneration and coupling systems. Optimal reaction conditions include a pH of 7.0, temperature of 29.6°C, and specific concentrations of glucose, MgCl₂, KCl, NaH₂PO₄, yeast, ammonium chloride, and acetaldehyde .

Industrial Production Methods: Commercial production of this compound typically involves chemical methods. The reaction uses tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are employed, and the yield ranges from 40% to 80%. this method generates significant environmental pollution and incurs high costs due to the need for extensive purification .

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic reactions. It can be phosphorylated to form higher-energy compounds or hydrolyzed to release energy.

Common Reagents and Conditions: Common reagents used in these reactions include ATP, nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. Conditions typically involve buffered solutions with specific pH levels and temperatures optimized for enzyme activity .

Major Products: The major products formed from these reactions include deoxyadenosine diphosphate and deoxyadenosine monophosphate, which are intermediates in the synthesis and degradation of DNA .

Scientific Research Applications

Deoxyadenosine triphosphate trisodium is widely used in genetic engineering, molecular biology, and life sciences. It serves as a substrate for DNA polymerases in polymerase chain reactions (PCR), DNA sequencing, and molecular cloning techniques. Additionally, it is used in studies of DNA repair, apoptosis, and cellular metabolism. Its role in facilitating DNA synthesis makes it invaluable for research in genetic medicine and biotechnology .

Mechanism of Action

Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. It also acts as a noncompetitive inhibitor for ribonucleotide reductase, an enzyme involved in DNA synthesis. High levels of this compound can be toxic, leading to impaired immune function and other cellular dysfunctions .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

- dATP vs. ATP : While both are triphosphorylated nucleosides, ATP contains ribose and functions primarily in energy transfer, whereas dATP contains deoxyribose and is specific to DNA replication .

- dATP vs. 3′-Deoxyadenosine TP: The absence of a 3′-hydroxyl group in cordycepin triphosphate prevents phosphodiester bond formation, making it a chain terminator in viral RNA polymerases (e.g., DENV2, ZIKV) .

Biochemical and Kinetic Properties

Table 2: Stability and Enzyme Interactions

- Enzyme Specificity: Purified kinases phosphorylate deoxyadenosine preferentially using ATP or UTP as phosphate donors (Km = 1.25 mM and 0.13 mM, respectively) .

Q & A

Basic Research Questions

Q. What is the role of dATP trisodium in DNA polymerase-driven reactions, and how is it methodologically integrated into experimental workflows?

dATP trisodium serves as a critical substrate for DNA polymerases and reverse transcriptases in DNA synthesis, replication, and amplification (e.g., PCR, molecular cloning). To ensure optimal activity, prepare a 75 mM stock solution in nuclease-free water, aliquot to avoid freeze-thaw cycles, and pre-equilbrate to room temperature before use to prevent enzyme inhibition . Validate its functionality using positive controls (e.g., known DNA templates) and confirm reaction efficiency via gel electrophoresis or quantitative analysis .

Q. How should dATP trisodium be stored to maintain stability, and what are the consequences of improper handling?

Store dATP trisodium at -20°C in a sealed, desiccated container to prevent hydrolysis and degradation. Exposure to moisture or repeated temperature fluctuations can lead to phosphate group cleavage, reducing its efficacy in enzymatic reactions. Always centrifuge lyophilized product before opening to avoid condensation .

Q. What quality control methods are used to verify the purity of dATP trisodium for research applications?

Purity is assessed via HPLC (≥98% purity) and contamination checks (e.g., dADP/dAMP ≤1.5% via ion-exchange chromatography). Pharmacopeial standards (USP-NF) recommend testing for residual solvents, endotoxins, and microbial limits, particularly for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DNA synthesis efficiency when using dATP trisodium from different batches or suppliers?

Contradictions may arise from variations in salt content (e.g., sodium vs. trisodium formulations) , residual metals, or nucleotide impurities. To troubleshoot:

- Compare lot-specific Certificates of Analysis (CoA) for purity and concentration .

- Titrate dATP concentrations (e.g., 0.2–1.0 mM) in polymerase assays to identify optimal activity .

- Use chelating agents (e.g., EDTA) to mitigate metal ion interference in enzymatic reactions .

Q. What strategies optimize dATP trisodium concentration in long-range PCR or high-fidelity DNA synthesis?

For long-template amplification:

- Balance dATP with other dNTPs (e.g., 200 µM each) to prevent polymerase stalling .

- Supplement with proofreading polymerases (e.g., Pfu) and enhance processivity using additives like DMSO or betaine .

- Monitor reaction kinetics via real-time PCR or fluorometric dNTP incorporation assays .

Q. How is dATP trisodium utilized in structural biology to study DNA-protein interactions?

In crystallography and cryo-EM:

- Incorporate dATP trisodium into DNA primers to analyze polymerase binding motifs .

- Use biotinylated dATP analogs (e.g., Bio-7-dATP) for proximity-dependent labeling in protein interaction studies (e.g., BioID) .

- Validate structural models with mutagenesis or kinetic assays to correlate binding affinity with enzymatic activity .

Q. Key Considerations for Experimental Design

- Contamination Mitigation : Use UV-irradiated workstations and DNase-free reagents to prevent cross-contamination in sensitive assays .

- Data Reproducibility : Document lot numbers, storage conditions, and solution preparation protocols to ensure consistency across replicates .

- Advanced Applications : Explore dATP analogs (e.g., fluorescent or biotinylated derivatives) for single-molecule studies or diagnostic assays .

Properties

Molecular Formula |

C10H16N5Na3O12P3 |

|---|---|

Molecular Weight |

560.15 g/mol |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |

InChI Key |

MEUPRCSRSRKMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.